1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Overview
Description
The compound “1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is a derivative of pyrazolo[3,4-d]pyridazine . It has been studied for its potential antiviral properties, particularly against the Zika virus (ZIKV) .
Synthesis Analysis
The synthesis of this compound involves starting from antimicrobial lead compounds with a pyrazolo[3,4-d]pyridazine-7-one scaffold . A series of derivatives were synthesized and their ability to interfere with ZIKV infection was evaluated using a cell-based phenotypic assay .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyridazine scaffold . This scaffold is particularly important in medicinal chemistry due to its diverse biological activities .Scientific Research Applications
Synthesis and Structural Analysis
- The compound is part of a group of new 1H-pyrazole, pyridazin-3(2H)-one derivatives prepared through various chemical reactions, with their structures characterized using elemental analyses, mass, IR, 1H, and 13C NMR spectra (Akbas & Aslanoğlu, 2006).
Anticancer and Antimicrobial Potential
- Novel pyrazole derivatives, including variants of the compound , have shown potential as antimicrobial and anticancer agents. Some derivatives demonstrated higher anticancer activity than doxorubicin, a reference drug, and exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar & Al-Hussain, 2016).
Application in Color Assessment and Dyeing
- Derivatives of this compound have been used in the synthesis of disperse dyes for polyester fabrics, displaying various hues and possessing specific absorption spectral characteristics and fastness properties (Deeb, El-Hossami & Abdelgawad, 2014).
Molecular Docking Studies
- Molecular docking studies of derivatives including this compound show promise in the context of overcoming microbe resistance to pharmaceutical drugs, especially due to their antimicrobial activities (Katariya, Vennapu & Shah, 2021).
Safety And Hazards
Future Directions
The future directions for this compound involve further exploration of its antiviral properties. The top 20 hits were identified as prospective inhibitors of NS2B-NS3 protease, and six of them were confirmed for their stability with the protease via redocking and molecular dynamics simulations . This suggests potential for further development and optimization of this compound for antiviral applications.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-cyclopropyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-9-2-1-3-10(6-9)19-13-11(7-16-19)12(8-4-5-8)17-18-14(13)20/h1-3,6-8H,4-5H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZPOQRICOBENR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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